IDO1 Target Engagement: Indole vs. Pyrrole Core Potency Differential
The indole-2-carboxamide scaffold of the target compound provides superior IDO1 binding compared to its direct pyrrole analog. In the IDO1 patent landscape, indole-based inhibitors consistently achieve nanomolar potency, whereas pyrrole replacements typically show >10-fold reduction in affinity due to loss of the fused benzene ring that engages the IDO1 hydrophobic pocket [1]. The TTD annotation of this compound as an IDO1 inhibitor (PMID29473428-Compound-45) further supports target engagement potential [2]. While a direct head-to-head IC50 comparison for this specific compound is not publicly available, the class-level potency differential between indole-carboxamide and pyrrole-carboxamide IDO1 inhibitors is a well-established structure-activity relationship [1].
| Evidence Dimension | IDO1 inhibitory potency class trend |
|---|---|
| Target Compound Data | IDO1 inhibitor (TTD-annotated); indole core enables π-stacking with heme and hydrophobic pocket residues [2] |
| Comparator Or Baseline | 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide (CAS 2034378-74-8); pyrrole core lacks fused benzene ring [1] |
| Quantified Difference | Indole-based IDO1 inhibitors typically exhibit >10-fold higher potency than corresponding pyrrole analogs (class-level SAR observation) [1] |
| Conditions | Inferred from IDO1 inhibitor patent literature (2013–2017); specific assay conditions not reported for this compound pair |
Why This Matters
The indole core is essential for IDO1 active-site complementarity; pyrrole substitution is expected to significantly compromise target engagement, making the target compound the appropriate choice for IDO1-focused research programs.
- [1] Cheong JE, et al. A patent review of IDO1 inhibitors for cancer. Expert Opin Ther Pat. 2018 Apr;28(4):317-330. PMID: 29473428. Indole vs. pyrrole SAR discussion. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0T9XC. N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide annotated as IDO1 inhibitor. View Source
